Lauroyl peroxide

Description

Role as a Radical Initiator in Polymer Science

In polymer science, lauroyl peroxide functions predominantly as a radical initiator for the polymerization of vinyl monomers chemicalbook.comsinocurechem.com. Free radical polymerization is a chain reaction mechanism involving initiation, propagation, chain transfer, and termination steps fujifilm.com. The process begins with the decomposition of the initiator, such as this compound, to produce active free radicals fujifilm.com. These primary radicals then react with monomer molecules, initiating the growth of polymer chains fujifilm.com.

This compound is particularly useful in the suspension polymerization of vinyl chloride chemicalbook.com. It can also be employed in conjunction with amine activators for the polymerization of unsaturated polyesters and methyl methacrylate (B99206) resins chemicalbook.com. The controlled decomposition of this compound at a relatively low temperature is advantageous for initiating polymerization reactions, where its purity and stability are important for the quality of the resulting polymer chemicalbook.com.

The thermal decomposition of this compound in various organic solvents has been studied, showing that the primary homolytic dissociation of the peroxide group is accompanied by secondary reactions of chain-induced decomposition researchgate.net. The reaction medium influences the rate of both primary homolytic dissociation and secondary induced decomposition processes researchgate.net.

This compound has also been explored in controlled radical polymerization techniques, such as Nitroxide-Mediated Radical Polymerization (NMP), often in combination with stable nitroxide radicals fujifilm.comacs.org. While traditional initiators like this compound can have limitations in precise molecular weight and polymerization rate control, their use in conjunction with mediating agents is an area of ongoing research beilstein-journals.org.

Historical Context and Evolution of Research Applications

Diacyl peroxides, including this compound, have a long history as sources of free radicals for initiating various radical reactions, such as vinyl polymerization cdnsciencepub.com. Early studies focused on the relatively straightforward mechanism of their decomposition cdnsciencepub.com.

Historically, this compound has been utilized as a catalyst in the preparation of various polymers and copolymers. This includes its use in the making of vinyl fluoride (B91410) copolymer laminates and as a catalyst in the production of epoxide acrylate (B77674) grafts of thermoplastic polymers to achieve improved heat stability chemicalbook.com. It has also been part of catalyst systems for preparing ethyl hexyl polymers for grafting with vinyl chloride to yield impact-resistant copolymers and in making ethylene-based graft polymers chemicalbook.com.

Research has also investigated the thermal decomposition of this compound in solution to understand the behavior of the resulting aliphatic free radicals, which serve as models for higher molecular weight radicals formed during the thermal cracking of polyolefins cdnsciencepub.com. Studies in different hydrocarbon media at elevated temperatures have provided insights into radical reactions and the concept of "cage reactions" cdnsciencepub.com.

The use of this compound as a thermal initiator in the preparation of monolithic columns for capillary electrochromatography (CEC) demonstrates an evolution in its research applications beyond bulk polymerization researchgate.net. Research comparing this compound with other initiators like AIBN in the synthesis of methacrylate-based monolithic columns has shown that this compound can yield stationary phases with higher permeability and better efficiency for analyte separation researchgate.net.

Current Research Landscape and Future Directions

Current research involving this compound continues to explore its utility as a radical initiator in various polymerization systems. This includes investigations into its use in redox-initiated polymerization systems, potentially offering alternatives to initiators requiring low-temperature storage acs.org. For instance, redox systems combining this compound with reducing agents like ascorbic acid or citric acid in the presence of a transition metal compound have been studied for the controlled polymerization of vinyl acetate (B1210297) acs.org.

Research is also focused on understanding the influence of various factors on the performance of this compound as an initiator. Studies on the effect of solvents on the rate of thermolysis of this compound highlight the importance of the reaction medium researchgate.net. Furthermore, research evaluates different peroxide initiators, including this compound, for specific applications like radical polymerization-based self-healing materials, comparing their reactivity and suitability illinois.edu.

Future directions in the research of this compound as a radical initiator are likely to involve its integration into more sophisticated polymerization techniques aimed at achieving greater control over polymer architecture, molecular weight, and functionality. This includes exploring its potential in various controlled radical polymerization methods and in the development of novel materials through techniques like polymer grafting mdpi.comopenmedicinalchemistryjournal.com. The growing focus on sustainable chemistry may also drive research into more environmentally benign synthesis routes for this compound and its use in the polymerization of bio-based monomers marketresearchintellect.comresearchgate.net. Additionally, research into the decomposition kinetics and thermal hazards of this compound, particularly in the presence of other chemicals, remains important for ensuring safe handling and process design in research and industrial settings researchgate.net.

Data on the thermal decomposition of this compound in various solvents illustrates the influence of the reaction medium on its initiator efficiency.

| Solvent | Temperature (°C) | First-Order Rate Constant (k × 10⁵ s⁻¹) | Activation Energy (kJ/mol) |

| Benzene (B151609) | 60 | 4.8 | 120 |

| Cyclohexane | 60 | 8.5 | 115 |

| Toluene | 60 | 5.2 | 118 |

Research findings also compare the performance of this compound with other initiators in specific polymerization systems.

| Initiator | Polymerization System | Key Finding |

| This compound | Lauryl methacrylate monolithic columns (CEC) | Higher permeability and better efficiency compared to AIBN researchgate.net. |

| This compound | Vinyl acetate (Redox initiation) | Explored in combination with reducing agents for controlled polymerization acs.org. |

| This compound | Methyl methacrylate polymerization | Used in studies involving nitroxide inhibitors researchgate.net. |

Properties

IUPAC Name |

dodecanoyl dodecaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-28-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVJZNGAASQVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

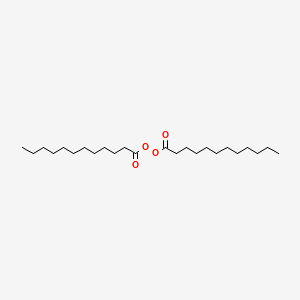

CCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4, (C11H23CO)2O2 | |

| Record name | LAUROYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECANOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059319 | |

| Record name | Peroxide, bis(1-oxododecyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauroyl peroxide appears as a white solid with a faint soapy odor. Less dense than water and insoluble in water. Hence floats on water. Melting point 49 °C. Toxic by ingestion and inhalation. Strong skin irritant. Used as bleaching agent, drying agent for fats, oils and waxes, and as a polymerization catalyst., Other Solid, White solid; [ICSC] White granules or crystals; [MSDSonline], WHITE POWDER OR SOLID IN VARIOUS FORMS. | |

| Record name | LAUROYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, bis(1-oxododecyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauroyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECANOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

BOILING POINT: DECOMPOSES | |

| Record name | DILAUROYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; slightly sol in alc, Sol in oils and most organic solvents, Solubility in water: none | |

| Record name | DILAUROYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECANOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.91 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.91 @ 25 °C (SOLID), 0.9 g/cm³ | |

| Record name | LAUROYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DILAUROYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECANOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White coarse powder, White flakes | |

CAS No. |

105-74-8 | |

| Record name | LAUROYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauroyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilauroyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauroyl peroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peroxide, bis(1-oxododecyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxide, bis(1-oxododecyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilauroyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83TLB4N1D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DILAUROYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECANOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

129 °F (USCG, 1999), 49 °C, 49-57 °C | |

| Record name | LAUROYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DILAUROYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECANOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis Methodologies and Process Optimization

Reaction Pathways for Lauroyl Peroxide Production

The main synthetic route involves the reaction between lauroyl chloride and hydrogen peroxide in the presence of a base. chemicalbook.comchemdad.comchemicalbook.com Alternative methods have also been explored to optimize efficiency and product characteristics. chemicalbook.comemerald.com

Lauroyl Chloride and Hydrogen Peroxide Reaction

The most common method for synthesizing this compound is the reaction between lauroyl chloride (C₁₂H₂₃ClO) and hydrogen peroxide (H₂O₂) in an alkaline medium. chemicalbook.comchemdad.comchemicalbook.com This reaction typically involves dissolving lauroyl chloride in an organic solvent, such as petroleum ether, followed by the addition of a base, such as sodium hydroxide (B78521) (NaOH), and then introducing hydrogen peroxide. chemicalbook.com The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction and facilitating the formation of the peroxy bond. The reaction can be represented by the following stoichiometry:

2 C₁₂H₂₃ClO + H₂O₂ + 2 NaOH → (C₁₁H₂₃CO₂)₂O₂ + 2 NaCl + 2 H₂O chemdad.com

Controlling the reaction temperature is critical, typically maintained at low temperatures (e.g., 0° to 20°C, or even -15°C to 8°C in some optimized processes) to minimize hydrolysis of lauroyl chloride and prevent premature decomposition of the this compound product. google.comgoogle.com Vigorous stirring is often employed to enhance mass transfer between the reactants, particularly when using a solvent or in heterogeneous systems. chemicalbook.comgoogle.com

Alternative Synthetic Routes

While the reaction with lauroyl chloride and hydrogen peroxide is predominant, other methods for synthesizing this compound have been reported. One such route involves the reaction of lauroyl chloride with hydrogen alkali metal peroxides, such as the treatment of lauroyl chloride with hydrogen peroxide and potassium hydroxide. chemicalbook.comemerald.com Another method described involves reacting a mixture of lauroyl chloride, lauric anhydride, and phosphorous trichloride (B1173362) in benzene (B151609) with a mixture of hydrogen peroxide, water, sodium phosphate, and caustic soda. chemicalbook.comemerald.com These alternative routes may offer specific advantages in terms of raw material utilization, process conditions, or product purity, although the lauroyl chloride and hydrogen peroxide route remains the most widely employed for industrial production. chemicalbook.comchemdad.com

Process Design and Engineering for Industrial Scale

Industrial production of this compound requires careful process design and engineering to handle the reactive and potentially hazardous nature of the materials involved, particularly hydrogen peroxide and the organic peroxide product. chemicalbook.com16streets.comsigmaaldrich.com Both continuous flow and batch synthesis approaches are utilized, each with its own considerations. google.comgoogle.com

Continuous Flow Synthesis Approaches

Continuous flow processes offer advantages for the production of hazardous chemicals like organic peroxides, allowing for better control of reaction parameters, improved heat dissipation, and potentially higher throughput compared to batch processes. google.com A continuous process for preparing this compound involves continuously adding the reaction components (crude lauroyl chloride, aqueous sodium hydroxide solution, and hydrogen peroxide) to a stirred reaction vessel. google.com The reaction is carried out with a relatively short average residence time, typically 15 to 30 minutes. google.com Temperature control through cooling is essential, maintaining the temperature in the range of 0° to 20°C. google.com After the reaction, the mixture is withdrawn and heated, often by adding hot water, to above the melting point of this compound (53-55°C) to separate the molten product. chemicalbook.comgoogle.com This approach can be carried out in the absence of organic solvents, simplifying downstream processing. google.com

Batch Synthesis Considerations

Batch synthesis is also employed for this compound production, particularly for smaller scale production or when specific product characteristics are required. chemicalbook.com Batch processes involve charging reactants into a vessel and allowing the reaction to proceed for a set period. The synthesis using lauroyl chloride and hydrogen peroxide described in Section 2.1.1 is often carried out in a batch manner, involving dissolution of lauroyl chloride, sequential addition of base and hydrogen peroxide, stirring, cooling, crystallization, filtration, and drying. chemicalbook.com Careful control of addition rates, temperature, and stirring speed is crucial in batch reactions to manage the exothermic nature of the reaction and ensure product quality. chemicalbook.comgoogle.com Post-reaction steps like washing and filtration are important for removing by-products such as sodium chloride and unreacted starting materials, contributing to the purity of the final product. chemicalbook.com

Influence of Reaction Parameters on Synthesis Efficiency and Product Characteristics

Several reaction parameters significantly influence the efficiency of this compound synthesis and the characteristics of the final product. These include temperature, reaction time, pH, reactant concentrations and ratios, and agitation. google.comgoogle.com

Temperature plays a critical role. Lower temperatures (e.g., below 20°C) are generally preferred to minimize the decomposition of hydrogen peroxide and this compound and to control the reaction rate, which is exothermic. google.comgoogle.com Higher temperatures can lead to increased decomposition and reduced yield. chemicalbook.com

The pH of the reaction medium is also important, particularly in the reaction between lauroyl chloride and hydrogen peroxide. Maintaining a slightly alkaline pH (e.g., 7.5–8.5) is often optimal to facilitate the reaction and prevent acid-catalyzed degradation of the peroxide. google.com Acidic conditions can lead to increased hydrolysis of lauroyl chloride and decomposition of the peroxide.

The molar ratios of reactants, specifically lauroyl chloride, sodium hydroxide, and hydrogen peroxide, impact the reaction efficiency and product purity. Optimized ratios, such as a molar ratio of lauroyl chloride to NaOH to H₂O₂ of 1 : 1–1.05 : 1.5–6, are often used to ensure complete conversion of lauroyl chloride and minimize the formation of impurities like lauric acid. google.com Using an excess of hydrogen peroxide can help ensure complete conversion of the chloride.

Agitation speed affects mass transfer, particularly in heterogeneous reaction systems. Sufficient stirring ensures adequate contact between reactants, which is important for reaction rate and efficiency. google.com In some processes, strong stirring is used to create a specific flow pattern that enhances contact between added reactants. google.com

The concentration of hydrogen peroxide used can also influence the reaction. While higher concentrations may drive the reaction forward, they also increase the potential for hazardous decomposition, necessitating careful temperature control. chemicalbook.com16streets.com

Controlling these parameters allows for optimization of the synthesis process to achieve high yields and purity of this compound, which are essential for its performance in various applications, particularly as a polymerization initiator where consistent and predictable decomposition is required. chemicalbook.comsdlookchem.com The purity of the product can be monitored using analytical techniques such as FTIR or HPLC.

Temperature Control and Its Impact

Temperature plays a crucial role in the synthesis of this compound. The reaction is exothermic, and controlling the temperature is essential to manage the reaction rate, prevent premature decomposition of the peroxide product, and inhibit hydrolysis of the lauroyl chloride or this compound google.com. Low temperatures, typically ranging from 0°C to 20°C, are often employed during the reaction of lauroyl chloride with hydrogen peroxide and sodium hydroxide google.com. Some methods specify even lower temperatures, between 8°C and -15°C, for the preparation of crude LPO google.com. Maintaining a low temperature, such as below 10°C, is recommended to prevent premature decomposition of the peroxide . Rapid removal of reaction heat is a key factor in achieving high purity and inhibiting undesirable side reactions google.com. Conversely, some older methods operated at higher temperatures, from 40°C to 65°C, but these posed challenges in reaction control and handling due to the decomposable nature of the peroxide at elevated temperatures google.comgoogle.com.

pH Modulation and Its Effects

The synthesis of this compound is conducted in an alkaline medium chemicalbook.com. The pH of the reaction mixture is critical and must be carefully controlled. The reaction of lauroyl chloride with hydrogen peroxide is typically carried out in the presence of a base, such as sodium hydroxide chemicalbook.com. The pH should be maintained in a slightly alkaline range. For instance, during the preparation of crude LPO, the pH value of the reaction material should be close to slightly alkaline, and the reaction is considered complete when the pH value becomes constant google.com. It is explicitly noted that the pH must not be acidic google.com. Controlling the pH helps to facilitate the reaction between the acid chloride and the peroxy anion formed from hydrogen peroxide in the alkaline solution.

Stirring Regimes and Reaction Homogeneity

Effective stirring is vital for ensuring reaction homogeneity and efficient contact between reactants, particularly in heterogeneous systems where this compound may form as solid particles or an emulsion chemicalbook.comgoogle.com. Strong stirring can increase the liquid level in the reactor and create a hollow, which helps ensure that the added lauroyl chloride fully contacts and reacts with the sodium peroxide at the bottom google.com. Stirring speeds can vary during different stages of the synthesis. For example, in one method, the stirring speed for the sodium peroxide preparation stage is 130 rpm, while for the crude LPO preparation stage, it ranges from 130 rpm to 350 rpm google.com. Adequate mixing is necessary for heat dissipation and to minimize localized concentration gradients that could lead to side reactions or non-uniform product formation rsc.org.

Reactant Stoichiometry and Impurity Formation

The stoichiometry of the reactants—lauroyl chloride, sodium hydroxide, and hydrogen peroxide—significantly impacts the yield and purity of this compound. Optimized molar ratios are crucial for complete conversion of the starting materials and minimizing the formation of impurities. In one reported method, the molar ratio of lauroyl chloride to sodium hydroxide to hydrogen peroxide is specified as 1:1-1.05:1.5-6 google.com. Using an excess of hydrogen peroxide, particularly at concentrations of 30% w/w or higher, can help ensure complete conversion of the lauroyl chloride and suppress the formation of lauric acid, a potential impurity . Careful control of stoichiometry helps to drive the reaction towards the desired product and limit side reactions that could lead to unwanted byproducts.

Advanced Purification Techniques for High-Purity this compound

Achieving high purity in this compound is essential for its performance in various applications, particularly as a polymerization initiator chemicalbook.com. Several purification techniques are employed to remove residual starting materials, byproducts, and other impurities. After the initial synthesis, which yields crude LPO particles, a series of purification steps are typically performed google.com. These steps can include low-temperature water washing, saponification, melt filtration, crystallization, and static drying google.com.

Low-temperature water washing is used to remove water-soluble impurities such as sodium chloride and residual sodium peroxide google.com. Saponification involves treating the crude product with a potassium hydroxide solution to hydrolyze residual esters into water-soluble soaps google.com. The concentration of the potassium hydroxide solution and the reaction time and temperature are important parameters in this step google.com. Melt filtration is another technique used, where the saponified product is slurried in hot water and filtered under pressure to remove solid impurities like calcium soaps and particulates google.com. Crystallization is a common method for obtaining a high-purity solid product. This can involve cooling a solution of this compound in a suitable solvent, such as ethanol (B145695) or methanol, to induce crystallization . Rapid cooling of the filtered melt can also lead to the instantaneous precipitation of crystalline LPO google.com. Static drying is then used to remove residual solvent or water from the purified crystals google.com. Monitoring purity using analytical techniques such as FTIR or HPLC can confirm the absence of residual peroxides or unreacted precursors . Some processes can achieve product purity as high as 98.5% or even 98.91% through optimized purification sequences google.com.

Sustainable Synthesis Approaches for this compound

The chemical industry is increasingly focusing on developing sustainable synthesis approaches to minimize environmental impact and utilize renewable resources mdpi.com. While specific detailed research findings on novel sustainable synthesis routes solely for this compound are less prevalent in the provided search results compared to conventional methods, the broader trend towards green chemistry in chemical production is relevant mdpi.comdatavagyanik.com.

Sustainable approaches in chemical synthesis often involve using more environmentally friendly solvents, reducing energy consumption, minimizing waste generation, and utilizing renewable feedstocks rsc.org. For this compound, this could involve exploring alternative reaction media instead of traditional organic solvents like petroleum ether chemicalbook.comgoogle.com. The use of water as a solvent in some existing methods is a step towards a more sustainable approach compared to processes relying solely on organic solvents google.comgoogle.com.

Radical Initiation Mechanisms and Kinetics

Thermal Decomposition Pathways of Lauroyl Peroxide

The thermal decomposition of this compound primarily proceeds through a homolytic pathway, leading to the formation of free radicals capable of initiating chain reactions. This decomposition is not a single-step process but involves sequential fragmentation and subsequent reactions of the generated radical species.

The initial and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the relatively weak oxygen-oxygen (O-O) bond within the peroxide linkage. nih.govresearchgate.net This scission directly yields two lauroyloxy radicals. nih.gov

The reaction can be represented as:

(RCOO)₂ → 2 RCOO•

Where R represents the undecyl chain (CH₃(CH₂)₁₀-).

This homolytic cleavage is a common feature of diacyl peroxides and is the key step responsible for the generation of initiating radicals. cdnsciencepub.comrsc.org

Following the formation of lauroyloxy radicals, a very rapid subsequent step is their decarboxylation. nih.govresearchgate.net This process involves the loss of a carbon dioxide molecule (CO₂) from the lauroyloxy radical, generating an alkyl radical, specifically an undecyl radical. nih.govresearchgate.net

The reaction can be represented as:

RCOO• → R• + CO₂

Where R• is the undecyl radical (CH₃(CH₂)₁₀•).

This decarboxylation step is often considered to occur almost immediately after the formation of the lauroyloxy radical within a solvent cage. nih.gov

The decarboxylation of lauroyloxy radicals directly leads to the formation of undecyl radicals. nih.govresearchgate.net These undecyl radicals are the primary carbon-centered radicals responsible for initiating polymerization and other radical-driven reactions when this compound is used as an initiator. cdnsciencepub.comcdnsciencepub.com

The undecyl radicals can undergo further reactions, including recombination, disproportionation, or reaction with other species present in the system, such as monomers in a polymerization process or solvent molecules. cdnsciencepub.comcdnsciencepub.com Recombination of undecyl radicals can lead to the formation of docosane (B166348) (R-R), while disproportionation can yield undecane (B72203) and undecene. nih.gov

Kinetic Studies of this compound Thermolysis

Kinetic studies provide valuable insights into the rate at which this compound decomposes and how this rate is influenced by factors such as temperature. These studies are crucial for understanding and controlling processes initiated by this compound.

The thermal decomposition of this compound is typically studied using techniques such as differential scanning calorimetry (DSC) and thermal activity monitors (TAM). nih.govnih.govakjournals.comakjournals.com These methods allow for the determination of key kinetic parameters, including the activation energy (Ea) and the frequency factor (A), which are related through the Arrhenius equation (k = A * exp(-Ea/RT)). nih.govresearchgate.net

The activation energy represents the minimum energy required for the decomposition to occur, while the frequency factor relates to the frequency of collisions between molecules with sufficient energy and the probability of a reaction occurring upon collision. Studies have reported varying values for the activation energy of this compound thermolysis, influenced by factors such as the solvent and the presence of other substances. For example, studies involving the thermal decomposition of this compound mixed with nitric acid have reported activation energies in the range of approximately 107 to 126 kJ/mol depending on the acid concentration and temperature. nih.gov Other studies on the thermal decomposition of this compound in solution have also determined activation energies and frequency factors by fitting experimental rate constants to the Arrhenius equation. cdnsciencepub.com

Here is an example of activation energy values reported for the thermal decomposition of this compound under different conditions:

| System | Temperature Range (°C) | Activation Energy (kJ/mol) | Reference |

| 95 mass% LPO with 1 N HNO₃ | 50-80 | 124.47 | nih.gov |

| 95 mass% LPO with 6 N HNO₃ | 50-80 | 126.14 | nih.gov |

| 95 mass% LPO with 12 N HNO₃ | 50-80 | 107.78 | nih.gov |

| LPO in a high molecular weight hydrocarbon | 50-250 | ~120 | cdnsciencepub.comiafss.org |

| 95 mass% LPO (neat) | DSC tests | 91 - 100 | akjournals.com |

The rate of thermal decomposition of this compound is highly dependent on temperature, consistent with the Arrhenius equation. As temperature increases, the rate constant for decomposition increases exponentially, leading to a faster generation of free radicals. researchgate.netakjournals.comakjournals.com This temperature dependence is a critical factor in controlling radical-initiated reactions.

Kinetic studies often involve measuring the decomposition rate of this compound at different temperatures to determine the rate constants and subsequently calculate the activation parameters. cdnsciencepub.comdonnu.ru The half-life of this compound, which is inversely proportional to the rate constant, decreases significantly with increasing temperature. cdnsciencepub.com This demonstrates that higher temperatures lead to a much more rapid depletion of the peroxide initiator.

For example, studies have shown that the isothermal time to maximum rate (TMRiso), an indicator of decomposition rate, decreases significantly as the isothermal temperature increases. akjournals.com At 50 °C, the TMRiso for 95 mass% LPO was reported to be approximately 164 hours, while at 90 °C, it dropped to about 0.05 hours (3 minutes). akjournals.com This highlights the strong influence of temperature on the decomposition rate of this compound.

The kinetics of this compound thermolysis can also be influenced by the reaction medium, with different solvents affecting the rate of both the primary homolytic dissociation and secondary induced decomposition processes. researchgate.net

| Temperature (°C) | Isothermal Time to Maximum Rate (TMRiso) for 95 mass% LPO (hours) | Reference |

| 50 | ~164 | akjournals.com |

| 60 | ~2.3 | akjournals.com |

| 70 | ~0.52 | akjournals.com |

| 80 | ~0.142 | akjournals.com |

| 90 | ~0.05 | akjournals.com |

Solvent Effects on Thermolysis Kinetics

The solvent significantly affects the thermolysis rate of diacyl peroxides like this compound researchgate.netacs.org. Studies have shown that the reaction medium influences both the primary homolytic dissociation and secondary induced decomposition processes researchgate.net. Correlation equations relating the kinetic parameters of thermolysis to the physicochemical parameters of solvents have been proposed researchgate.net. For instance, the decomposition rate of peroxides can vary considerably between aromatic and aliphatic solvents acs.org.

Induced Decomposition and Chain Reactions

This compound is a common initiator for radical chain reactions, such as the polymerization of vinyl monomers donnu.rucdnsciencepub.compurdue.edufujifilm.com. These reactions involve a sequence of steps: initiation, propagation, and termination purdue.edufujifilm.comlumenlearning.com. The radicals generated from this compound initiate the chain by reacting with a monomer molecule purdue.eduuc.edu.

Mechanisms of Radical Propagation and Termination

Once initiated, the radical chain reaction proceeds through propagation steps where the newly formed radical adds to another monomer molecule, perpetuating the radical center and growing the polymer chain purdue.edulumenlearning.comuc.edu.

Radical Addition to Monomers

In radical polymerization, the initiating radical (e.g., the undecyl radical from this compound decomposition) adds to the double bond of a vinyl monomer. This addition breaks the pi bond of the monomer and forms a new carbon-carbon sigma bond, while the unpaired electron is transferred to the terminal carbon atom of the monomer, creating a new radical purdue.edulumenlearning.comwikipedia.org. This process continues, with monomer units adding sequentially to the growing radical chain purdue.eduuc.edujove.com. The regiochemistry of monomer addition, typically head-to-tail, is influenced by the stability of the resulting radical jove.comuomustansiriyah.edu.iq.

Chain Transfer Reactions

Chain transfer is a process that can occur during radical polymerization where the radical center is transferred from a growing polymer chain to another molecule uc.eduuc.edulibretexts.org. This molecule can be a monomer, solvent, initiator, or a separate chain transfer agent uc.eduuc.edu. This transfer terminates the growth of the original chain but generates a new radical species, which may or may not be capable of initiating a new polymer chain uc.edulibretexts.org. Chain transfer reactions influence the molecular weight and degree of branching of the resulting polymer uc.edulibretexts.org.

Recombination and Disproportionation in Termination

Chain termination steps are crucial in radical polymerization as they lead to the deactivation of the propagating radicals, stopping chain growth fujifilm.comuc.edu. The two primary mechanisms for radical termination are recombination and disproportionation fujifilm.comuc.edulibretexts.org.

Recombination: Two growing polymer radicals combine to form a single, longer polymer chain fujifilm.comuc.eduwikipedia.org. This process involves the coupling of the two radical ends uc.edu.

Disproportionation: A hydrogen atom is transferred from one radical chain to another fujifilm.comuc.edulibretexts.org. This results in the formation of two terminated polymer chains: one with a saturated end-group and the other with an unsaturated end-group fujifilm.comuc.edu.

Catalytic Activation of this compound Decomposition

The decomposition of this compound can be catalytically activated by certain substances. For example, studies have investigated the activated decomposition of this compound in the presence of tetraalkylammonium bromides, which exhibit catalytic properties in the system donnu.ruresearchgate.net. The presence of these salts can influence the kinetics and efficiency of radical initiation donnu.ru.

Role of Tetraalkylammonium Bromides

Tetraalkylammonium bromides (Alk₄NBr) have been shown to catalytically activate the decomposition of this compound. donnu.ruresearchgate.net This activation allows for the initiation of radical reactions at temperatures significantly lower than those required for thermal decomposition alone, typically in the range of 293–303 K. donnu.ru The catalytic effect of tetraalkylammonium salts is attributed to the formation of a supramolecular complex between the peroxide and the ammonium (B1175870) salt. donnu.ru

Studies have investigated the kinetic features of this compound decomposition in the presence of various tetraalkylammonium bromides (Et₄NBr, Et₂Benz₂NBr, Pr₄NBr, and Bu₄NBr) in a mixed isopropylbenzene-acetonitrile solvent. donnu.ru The rate constants for the activated decomposition were found to decrease with the size of the alkyl group in the ammonium cation, following the order Et₄NBr > Et₂Benz₂NBr > Pr₄NBr > Bu₄NBr. donnu.ru This suggests that the structure of the tetraalkylammonium cation plays a role in the activation process. donnu.ru

The kinetic parameters for the activated decomposition of this compound in the presence of different tetraalkylammonium bromides at various temperatures are presented in the table below. donnu.ru

| Tetraalkylammonium Bromide | Temperature (K) | Rate Constant (k × 10⁵, s⁻¹) | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) |

| Et₄NBr | 313 | 4.89 ± 0.11 | 89 ± 2 | 12.4 ± 0.3 |

| 323 | 8.8 ± 0.3 | |||

| 333 | 25.0 ± 1 | |||

| Et₂Benz₂NBr | 313 | 3.89 ± 0.09 | 93 ± 1 | 17.2 ± 0.3 |

| 323 | 7.4 ± 0.2 | |||

| 333 | 21.6 ± 0.5 | |||

| Pr₄NBr | 313 | 2.59 ± 0.07 | 96 ± 1 | 13.4 ± 0.2 |

| 323 | 8.3 ± 0.2 | |||

| 333 | 23.6 ± 0.3 | |||

| Bu₄NBr | 313 | 1.68 ± 0.05 | 110 ± 4 | 15.7 ± 0.7 |

| 323 | 7.0 ± 0.1 | |||

| 333 | 21.4 ± 0.5 |

An isokinetic relationship has been observed for this reaction series, with an isokinetic temperature of 338 K, suggesting a compensation effect related to the tetraalkylammonium cation's structure. donnu.ru

Quantum Chemical Modeling of Activated Decomposition

Quantum chemical modeling has been employed to investigate the chemical activation of this compound decomposition in the presence of tetraalkylammonium bromides. donnu.ru The modeling suggests that the activation is related to the formation of a complex involving the peroxide molecule, the ammonium cation, and the bromide anion. donnu.ru

Molecular modeling studies indicate that associative interactions between this compound and the cation and anion of the ammonium salt lead to a reorganization of the peroxide structure. donnu.ruresearchgate.net Specifically, an elongation of the peroxide bond and significant changes in the conformations of the peroxide (COOC) and peroxyacyl torsion fragments are observed in the complex compared to the free peroxide molecule. donnu.ruresearchgate.net These conformational changes are considered a determinative factor in the activation of the peroxide bond, bringing the peroxide structure closer to that of the decomposition reaction transition state and thus lowering the activation energy. donnu.ru

Applications in Polymerization Science

Free Radical Polymerization Systems Initiated by Lauroyl Peroxide

This compound functions as a classic thermal initiator in free-radical polymerization. The process begins when the O-O bond in the peroxide cleaves under heat to form two lauroyloxy radicals. These radicals can then initiate polymerization by adding to a monomer molecule, creating a new radical that propagates the polymer chain. highmountainco.comperodox.com LPO's predictable decomposition kinetics allow for precise control over polymerization rates and the molecular weight distribution of the resulting polymer. perodox.com

This compound is a highly efficient and widely used initiator for the polymerization of vinyl monomers. perodox.comnouryon.com

Vinyl Chloride: LPO is extensively used in the suspension and mass polymerization of vinyl chloride to produce polyvinyl chloride (PVC). perodox.comsdlookchem.com The typical temperature range for this process is between 60°C and 80°C. perodox.comnouryon.com To enhance reactor efficiency and increase reactivity at lower temperatures, LPO is often combined with more active initiators, such as peroxydicarbonates. perodox.comnouryon.comgoogle.com Aqueous suspensions of LPO, such as 40% water-based formulations, are also utilized to improve handling and dispersion in micro-suspension polymerization. nouryon.com

Ethylene (B1197577): In the high-pressure polymerization of ethylene to produce low-density polyethylene (B3416737) (LDPE), this compound has been used as an initiator. perodox.comsdlookchem.com Its application is somewhat limited by its poor solubility in most aliphatic solvents, which can lead to its replacement by other peroxides like Di(3,5,5-trimethylhexanoyl) peroxide. perodox.com However, a key advantage of LPO is its stability, allowing for storage at ambient temperatures. perodox.com

Styrene (B11656): LPO serves as an initiator for the copolymerization of styrene. nouryon.com Its thermal decomposition characteristics are well-suited for initiating the free-radical polymerization process that forms polystyrene and related copolymers.

A key aspect of LPO's utility is its temperature-dependent decomposition rate, often characterized by its half-life. This data is crucial for selecting appropriate reaction temperatures to control the initiation rate.

Table 1: Temperature-Dependent Kinetics of this compound perodox.com

| Half-life (t½) | Temperature (°C) | Significance |

|---|---|---|

| 0.1 hour | 99 | Rapid initiation at high temperatures |

| 1 hour | 79 | Stable reaction control |

| 10 hours | 61 | Low-temperature initiation |

This compound is an effective initiator for the polymerization of acrylate (B77674) and methacrylate (B99206) monomers, typically conducted at temperatures between 60°C and 90°C. perodox.comnouryon.comsdlookchem.com In these applications, LPO is often used as a replacement for 2,2'-Azobis(isobutyronitrile) (AIBN). perodox.com Research has demonstrated LPO's effectiveness as a thermal initiator in the preparation of lauryl methacrylate-based monolithic columns, where it showed better efficiency and permeability compared to columns initiated with AIBN. nih.govhighmountainco.com The thermal initiation process with LPO at 60–70°C helps form columns with optimized pore structures. highmountainco.com

This compound also functions as an important initiator in the polymerization of Acrylonitrile-Butadiene-Styrene (ABS) resins. sdlookchem.com For this application, it is often used in combination with other initiators, such as 1,1-ditert-butylperoxy-3,3,5-trimethylcyclohexane, to achieve effective initiation. sdlookchem.com

Specialized Polymerization Techniques

Beyond conventional bulk and suspension polymerization, this compound's unique properties are leveraged in more specialized techniques.

In miniemulsion polymerization, the goal is to nucleate monomer droplets directly, which requires stabilizing them against diffusional degradation, or Ostwald ripening. acs.orgcmu.edu this compound has been shown to function not only as an oil-soluble initiator but also as a cosurfactant to impart this stability. acs.orgacs.org

A potential cosurfactant must be highly insoluble in water but highly soluble in the monomer. acs.orgacs.org LPO meets these criteria. acs.org By dissolving in the monomer droplets, it creates an osmotic pressure that counteracts the diffusion of monomer from smaller to larger droplets, thus stabilizing the miniemulsion. acs.orgcmu.edu Studies on the miniemulsion polymerization of methyl methacrylate (MMA) have demonstrated that LPO concentrations above 1 gram per 100 grams of monomer are sufficient to stabilize droplets against Ostwald ripening, allowing for successful droplet nucleation. acs.orgacs.org This leads to polymer particles whose sizes are close to those of the initial monomer droplets. acs.org

Table 2: Effect of this compound (LPO) Concentration on Droplet and Particle Size in Methyl Methacrylate Miniemulsion Polymerization acs.org

| LPO ( g/100g MMA) | Surfactant ( g/100g MMA) | Droplet Diameter (nm) | Particle Diameter (nm) |

|---|---|---|---|

| 1 | 1.44 | 557 | 200 |

| 4 | 1.44 | 227 | 208 |

| 8 | 1.44 | 212 | 205 |

| 16 | 1.44 | 185 | 184 |

This compound has been used to investigate the kinetics of dispersion polymerization. tandfonline.com In a study of styrene dispersion polymerization using LPO as a monomer-phase soluble initiator, researchers examined the effects of various parameters on monomer conversion and particle size. tandfonline.com

The study found that both the polymerization rate and the average latex particle size increased with higher concentrations of the emulsifier (sodium dodecyl sulfate). tandfonline.com Furthermore, the average size of the latex particles also increased with a higher concentration of the initiator, this compound. tandfonline.com The use of fatty alcohols like cetyl alcohol as a particle-size-increasing agent in this system led to a significant increase in both the polymerization rate and the average particle size. tandfonline.com It was also noted that agglomeration of the latex particles increased when the emulsifier concentration was decreased or the initiator concentration was increased. tandfonline.com

Impact of this compound on Polymer Characteristics

This compound (LPO) serves as a highly effective free-radical initiator in polymerization, exerting significant influence over the final characteristics of the polymer. Its predictable decomposition kinetics allows for precise control over various aspects of the polymer's structure and properties. perodox.com

Polymerization Rate Modulation

The ability to control the rate of polymerization is critical for industrial polymer production, affecting both reactor efficiency and the properties of the final product. This compound provides a reliable means of modulating this rate due to its well-defined thermal decomposition behavior.

Table 1: Temperature-Dependent Half-Life of this compound

| Half-Life | Temperature | Implication |

|---|---|---|

| 0.1 hour | 99°C | Rapid initiation at higher temperatures |

| 1 hour | 79°C | Stable and controlled reaction |

| 10 hours | 61°C | Suitable for low-temperature initiation |

Data sourced from reference perodox.com

To further optimize reaction speeds and efficiency, this compound is often used in combination with more active initiators, such as peroxydicarbonates. perodox.com These co-initiator strategies can enhance reactivity at lower temperatures and reduce the induction time of the polymerization process. perodox.com

Influence on Polymer Molecular Weight and Distribution (e.g., Polydispersity Index)

This compound is instrumental in controlling the molecular weight and molecular weight distribution (MWD) of polymers, which are crucial determinants of their mechanical and rheological properties.

In addition polymerization, such as that of methyl methacrylate, the use of this compound can lead to the formation of polymers with relatively low average molecular weights and narrow MWDs, indicated by a small polydispersity index (PDI). researchgate.net

Conversely, in the processing of polypropylene (B1209903) (PP), LPO is used as a visbreaking agent for controlled degradation. researchgate.net This process, often carried out in a reactive extruder, intentionally reduces the polymer's molecular weight and narrows the MWD. researchgate.netresearchgate.net The mechanism involves the thermal decomposition of the peroxide, which initiates chain scission in the polypropylene macromolecules. researchgate.net This "controlled-rheology polypropylene" exhibits lower viscosity and elasticity, which improves processability and can lead to finished products with less warpage and better clarity and gloss. researchgate.netresearchgate.net

Research has shown that increasing the concentration of this compound leads to a more significant reduction in the weight-average molecular weight (Mw) and a narrowing of the PDI for both PP homopolymers and copolymers. researchgate.net

Table 2: Effect of Peroxide Concentration on Polypropylene Molecular Weight

| Material | Peroxide Conc. (%) | Mw Reduction (%) | Initial PDI | Final PDI |

|---|---|---|---|---|

| Homopolymer | 0.5 | 79 | 6.4 | 2.5 |

| Copolymer | 0.5 | 71 | 5.4 | 3.4 |

Data sourced from reference researchgate.net

Effect on Polymer Morphology and Microstructure

The choice of initiator can have a profound effect on the final morphology and microstructure of the polymer. This compound is utilized to tailor these characteristics for specific applications.

In the synthesis of monolithic stationary phases for chromatography, LPO is used to create materials with optimized and highly permeable pore structures. highmountainco.comresearchgate.net The concentration of LPO in the polymerization mixture is a critical parameter that can be adjusted to fine-tune the resulting column morphology, directly impacting its separation efficiency. highmountainco.com

Furthermore, in the modification of polyolefins like polyethylene, the use of this compound can introduce long-chain branching (LCB) onto the polymer backbone. rsc.org The formation of LCB significantly alters the polymer's rheological properties and can enhance its mechanical performance. rsc.org The addition of peroxides can also influence the crystalline structure of polymers. In micro-injection molding, the use of a peroxide initiator in polypropylene was found to suppress the formation of a highly oriented "skin" layer while promoting the "core" layer, altering the hierarchical structure of the final part. researchgate.net This change is attributed to the peroxide's effect on the melt's flow properties and subsequent relaxation behavior during cooling. researchgate.net

Enhancing Performance Characteristics of Polymeric Materials

By modifying the rate, molecular weight, and morphology, this compound plays a key role in enhancing the performance characteristics of various polymeric materials.

The crosslinking of polyethylene with peroxides is a well-established method for improving its properties. mdpi.com This process forms covalent bonds between adjacent polymer chains, creating a network structure that enhances impact resistance, chemical resistance, and thermal stability. rsc.orgmdpi.com For example, the impact resistance of modified linear low-density polyethylene (LLDPE) can be improved by around 300% through peroxide-induced crosslinking. mdpi.com

In the case of controlled-rheology polypropylene, the reduction in molecular weight and narrowing of the MWD initiated by this compound leads to improved processing characteristics. researchgate.net While high molecular weight generally correlates with increased strength and toughness, the controlled reduction allows for easier molding and extrusion, resulting in products with enhanced aesthetic properties such as gloss and clarity. researchgate.netbapolymers.com

For specialized applications like capillary electrochromatography, lauryl methacrylate columns initiated with this compound demonstrate superior performance. They exhibit higher permeability and efficiency, which translates to faster and more effective separation of chemical compounds. highmountainco.comresearchgate.net

Comparative Studies with Other Radical Initiators

The selection of a radical initiator is a critical decision in polymer synthesis, with the choice depending on factors like desired reaction temperature, solubility, and potential side reactions. stackexchange.com this compound is frequently compared with other common initiators, most notably 2,2'-azobisisobutyronitrile (AIBN).

This compound vs. AIBN (2,2'-azobisisobutyronitrile)

This compound is often considered a direct replacement for AIBN in many polymerization applications. perodox.com Both are effective thermal initiators in similar temperature ranges; LPO has a 10-hour half-life at 61°C, while AIBN begins to decompose significantly above 65°C. perodox.comstackexchange.com However, their chemical nature leads to distinct advantages and disadvantages in specific contexts.

One of the primary advantages of AIBN is its decomposition mechanism. It breaks down to produce two cyanoisopropyl radicals and a molecule of inert nitrogen gas. researchgate.net The evolution of nitrogen gas is non-disruptive to most polymerization systems. researchgate.net In contrast, peroxide-based initiators like LPO form oxygen-centered radicals, which can sometimes participate in side reactions, such as hydrogen abstraction from the polymer backbone, potentially leading to branching or degradation. libretexts.org

Despite this, studies have shown that in certain applications, LPO offers superior performance. In the preparation of lauryl methacrylate-based monolithic columns for chromatography, LPO-initiated polymers consistently show higher permeability and better separation efficiency than those prepared using AIBN. researchgate.net

Table 3: Performance Comparison of LPO and AIBN in LMA Column Polymerization

| Initiator | Property | Value | Advantage |

|---|---|---|---|

| This compound (LPO) | Efficiency (Min. Plate Height) | 9.5 µm | Higher Efficiency |

| AIBN | Efficiency (Min. Plate Height) | 14.5 µm | |

| This compound (LPO) | Permeability | 4.25 x 10⁻¹³ m² | Higher Permeability |

| AIBN | Permeability | Lower than LPO |

Data sourced from references highmountainco.comresearchgate.net

The radicals generated by LPO are also noted to be less polar than those from AIBN, which can be an advantage in certain polymerization systems, such as miniemulsion polymerization, where it can influence particle stability. researchgate.net Ultimately, the choice between LPO and AIBN depends on the specific monomer, desired polymer properties, and the reaction conditions. stackexchange.com

This compound vs. Benzoyl Peroxide

In the realm of polymerization science, the selection of an appropriate initiator is paramount to controlling reaction kinetics and tailoring the final properties of the polymer. Both this compound (LPO) and Benzoyl Peroxide (BPO) are widely utilized diacyl peroxides that serve as thermal initiators, generating free radicals upon decomposition to commence the polymerization chain reaction. However, their distinct chemical structures—LPO with its long aliphatic chains and BPO with its aromatic rings—lead to significant differences in their decomposition kinetics, initiation efficiency, and influence on polymer architecture.

Decomposition Kinetics and Reactivity

The primary factor governing the selection of a thermal initiator is its rate of decomposition at a given temperature, commonly quantified by its half-life. The half-life is the time required for 50% of the initiator to decompose at a specific temperature. This compound generally has a lower decomposition temperature and thus a shorter half-life at lower temperatures compared to Benzoyl Peroxide, making it suitable for polymerization processes that require initiation at milder conditions.

A standard measure for comparing thermal initiators is the 10-hour half-life temperature (T10hr), which is the temperature at which the initiator's half-life is 10 hours. This parameter is crucial for selecting an initiator that provides a steady flux of radicals throughout the polymerization process.

Table 1: Comparative Half-Life Data for this compound and Benzoyl Peroxide

As indicated by the data, LPO decomposes more rapidly at lower temperatures than BPO. LPO's 10-hour half-life is at 61°C, whereas BPO requires a significantly higher temperature to achieve a similar decomposition rate yunno.netwindows.net. This makes LPO a preferred initiator for the polymerization of monomers like vinyl chloride, which is typically processed in a temperature range of 60-80°C yunno.netsdlookchem.com. Conversely, BPO is often employed for monomers that polymerize at higher temperatures, such as styrene and various acrylates windows.netfrontiersin.org.

Initiation Efficiency and Polymerization Rates

While decomposition rate is critical, the efficiency of the generated radicals in initiating polymerization is equally important. In a comparative study on the polymerization of styrene, it was found that the intrinsic effectiveness of the peroxides as chain-initiating agents follows the order: Benzoyl Peroxide > this compound. However, the same study noted that this compound produced a higher relative initial rate of polymerization under specific conditions illinois.edu.

In a different study evaluating initiators for self-healing applications, BPO demonstrated a greater than 60% monomer conversion within the first 10 minutes when used with an amine activator, while LPO achieved less than 10% conversion under the same conditions, highlighting BPO's higher initial reactivity in activated systems illinois.edu.

Table 2: Research Findings on Initiator Performance

Influence on Final Polymer Properties

The choice of initiator can have a profound impact on the final polymer's molecular architecture and, consequently, its mechanical and physical properties. The nature of the radicals generated and their subsequent reactions play a key role in this.

This compound has been identified as a promising agent for inducing long-chain branching (LCB) in polypropylene (PP) through reactive extrusion. nih.govresearchgate.netsemanticscholar.org. This modification can enhance the melt strength of PP, a significant advantage for processes like thermoforming and foaming. In one study, the use of LPO in modifying PP resulted in improved elongation at break and higher impact tensile strength nih.govresearchgate.netsemanticscholar.org.

Benzoyl Peroxide, on the other hand, has been shown to be effective in modifying recycled polyolefin blends. Its addition can decrease the melt flow rate (MFR) and increase the impact strength of these materials, which is beneficial for improving the properties of recycled plastics nih.gov. The aromatic radicals produced from BPO can also participate in different side reactions compared to the aliphatic radicals from LPO, influencing the polymer's final structure.

Advanced Applications and Emerging Research Frontiers

Crosslinking Chemistry Facilitated by Lauroyl Peroxide

This compound serves as an effective crosslinking agent in polymer systems, contributing to enhanced mechanical properties of the resulting materials ontosight.aichemicalbook.com. The mechanism of peroxide-induced crosslinking typically involves three main steps: thermal decomposition of the peroxide to form primary radicals, hydrogen abstraction from the polymer chains by these radicals, and subsequent recombination of polymer radicals to create covalent crosslinks researchgate.net.

The degree of crosslinking is influenced by factors such as the type and concentration of the peroxide, the rate of radical formation, and the reaction conditions researchgate.net. LPO has been utilized to induce chemical crosslinks in bacterial thermoplastic elastomers, such as poly(β-hydroxyoctanoate) and poly(β-hydroxyoctanoic-co-undecylenic acid) kpi.ua. Studies involving these polymers have shown that crosslinking varies with peroxide type and concentration, and the presence of olefin groups can improve peroxide efficiency kpi.ua. Multifunctional co-agents can also be employed alongside peroxides to promote crosslinking over chain scission reactions kpi.ua.

Role in Monolithic Column Synthesis for Chromatographic Separations

This compound is investigated as a thermal or photoinitiator in the synthesis of monolithic columns for chromatographic applications, particularly in capillary electrochromatography (CEC) researchgate.netresearchgate.netnih.govnih.gov. Monolithic stationary phases are gaining prominence in separation science due to their potential for faster separations compared to particle-packed columns researchgate.net.

Lauryl Methacrylate-Based Monoliths for Capillary Electrochromatography (CEC)

This compound has been successfully employed as a thermal and photoinitiator in the preparation of lauryl methacrylate (B99206) (LMA)-based monolithic columns for CEC researchgate.netresearchgate.netnih.govnih.gov. Research indicates that LMA stationary phases initiated with LPO can exhibit higher permeabilities and better efficiency values compared to those prepared using 2,2-azobisisobutyronitrile (AIBN) as the initiator researchgate.netnih.gov.

Studies have focused on optimizing the polymerization mixture composition, including the ratios of monomers, porogenic solvents, and crosslinkers, to control the morphological and electrochromatographic properties of the LMA monoliths researchgate.netnih.gov. Evaluation using test analytes like polycyclic aromatic hydrocarbons (PAHs) and alkylbenzenes has shown that columns prepared with LPO can offer a favorable balance between efficiency, resolution, and analysis time researchgate.netresearchgate.netnih.gov.

Optimization of Monolith Properties through Initiator Parameters

The amount and type of initiator, such as this compound, significantly influence the properties of polymer monoliths researchgate.netresearchgate.netnih.gov. Higher amounts of initiator have been reported to positively affect the rigidity of the polymer, potentially leading to more defined pore structures researchgate.net.

Research on LMA-based monoliths initiated with LPO has explored the impact of initiator amount and porogenic solvent composition on physical and electrochromatographic characteristics researchgate.netnih.gov. Optimized polymerization conditions using LPO have resulted in monolithic columns exhibiting good run-to-run and column-to-column reproducibility, with low relative standard deviation (RSD) values for retention factors, peak areas, and plate heights nih.govnih.gov.

Data from studies comparing LPO and AIBN as initiators in LMA monolith synthesis for CEC highlight the differences in performance:

| Initiator | Permeability | Efficiency (Plate Height, H) | Reproducibility (RSD) |

| This compound (LPO) | Higher researchgate.netnih.gov | Better (Lower H) researchgate.netnih.gov | Good (RSD < 5.3% for retention factors, areas, plate heights) nih.gov |

| 2,2-Azobisisobutyronitrile (AIBN) | Lower researchgate.netnih.gov | Lower (Higher H) researchgate.netnih.gov | Satisfactory nih.gov |

Note: Efficiency is often inversely related to plate height (H); lower H indicates better efficiency.

Biomedical Research Applications (Excluding Clinical Usage and Dosage)